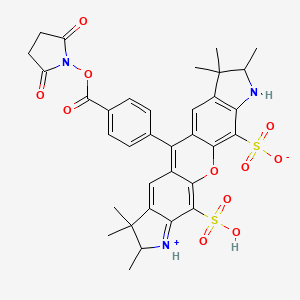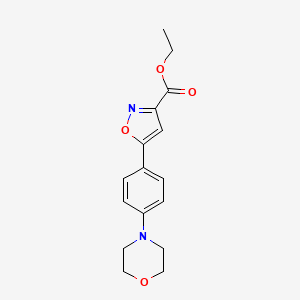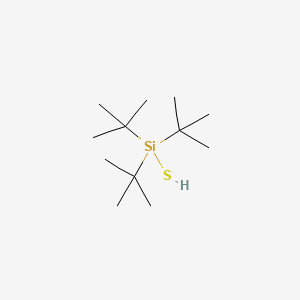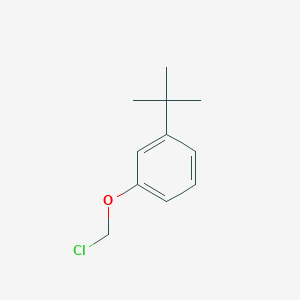![molecular formula C12H11N5 B13705382 3-Amino-5-[4-(1-imidazolyl)phenyl]pyrazole](/img/structure/B13705382.png)
3-Amino-5-[4-(1-imidazolyl)phenyl]pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “MFCD32876535” is a chemical entity with unique properties and applications. It is known for its specific molecular structure and has been studied for various scientific and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of “MFCD32876535” involves a series of chemical reactions under controlled conditions. The synthetic route typically includes the use of specific reagents and catalysts to achieve the desired product. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to ensure the purity and yield of the compound.
Industrial Production Methods
In industrial settings, the production of “MFCD32876535” is scaled up using advanced techniques. The process involves large-scale reactors and continuous monitoring systems to maintain the quality and consistency of the product. The industrial methods are designed to be cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
“MFCD32876535” undergoes various types of chemical reactions, including:
Oxidation: The compound reacts with oxidizing agents to form oxidized products.
Reduction: It can be reduced using specific reducing agents.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
The common reagents used in the reactions of “MFCD32876535” include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pressures.
Major Products Formed
The major products formed from the reactions of “MFCD32876535” depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions yield reduced forms of the compound.
Applications De Recherche Scientifique
“MFCD32876535” has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its biological activity and potential therapeutic applications.
Medicine: Research is ongoing to explore its use in drug development and treatment of diseases.
Industry: It is utilized in the production of various industrial products and materials.
Mécanisme D'action
The mechanism of action of “MFCD32876535” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, leading to a cascade of biochemical reactions. The exact molecular targets and pathways depend on the specific application and context of its use.
Propriétés
Formule moléculaire |
C12H11N5 |
|---|---|
Poids moléculaire |
225.25 g/mol |
Nom IUPAC |
5-(4-imidazol-1-ylphenyl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C12H11N5/c13-12-7-11(15-16-12)9-1-3-10(4-2-9)17-6-5-14-8-17/h1-8H,(H3,13,15,16) |
Clé InChI |
ZVSBAVVYJKELHM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=CC(=NN2)N)N3C=CN=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


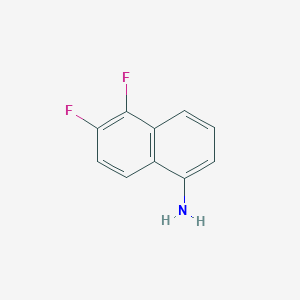
![5-Bromo-4-[3-(trifluoromethyl)phenyl]imidazole-2-carbaldehyde](/img/structure/B13705320.png)
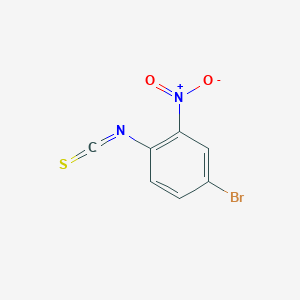
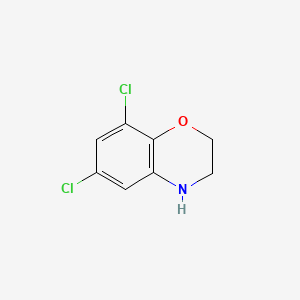


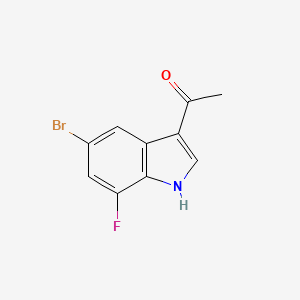
![3-(4-Methoxyphenyl)-N-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]propanamide](/img/structure/B13705340.png)
